
1-(3-氯苯基)吡咯烷-2-酮
描述
1-(3-Chlorophenyl)pyrrolidin-2-one is an organic compound . It is related to 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, which is the simplest γ-lactam .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented .Molecular Structure Analysis
The molecular structure of 1-(3-Chlorophenyl)pyrrolidin-2-one can be analyzed using various methods. For instance, structures can be solved by direct methods with SHELXS and refined with full-matrix least-squares techniques on F2 with SHELXL .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chlorophenyl)pyrrolidin-2-one include its molecular weight, density, melting point, boiling point, and molecular formula .科学研究应用
Pharmacology: COX-2 Inhibition
1-(3-Chlorophenyl)pyrrolidin-2-one has been identified as a compound with potential pharmacological applications due to its structure related to pyrrolidine derivatives. These derivatives have shown to inhibit COX-2, an enzyme involved in inflammation and pain, with IC50 values in the low micromolar range . This suggests that 1-(3-Chlorophenyl)pyrrolidin-2-one could be a starting point for developing new anti-inflammatory drugs.
Material Science: Intermediate for Synthesis
In material science, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for creating new materials with desired properties .
Medical Research: Drug Development
The pyrrolidine ring, a core structure of 1-(3-Chlorophenyl)pyrrolidin-2-one, is widely used in medicinal chemistry. It’s a versatile scaffold for designing drugs for treating various diseases due to its ability to efficiently explore the pharmacophore space and contribute to the stereochemistry of molecules .
Biochemistry: Enzyme Interaction Studies
In biochemistry, 1-(3-Chlorophenyl)pyrrolidin-2-one can be used to study enzyme interactions. Its structural similarity to other biologically active compounds allows researchers to investigate the binding modes and activity of enzymes .
Industrial Applications: Chemical Manufacturing
This compound is utilized in the chemical industry as a precursor or an intermediate in the manufacturing of various chemicals. Its stability and reactivity under different conditions are beneficial for industrial processes .
Environmental Applications: Research on Degradation
Although specific environmental applications of 1-(3-Chlorophenyl)pyrrolidin-2-one were not directly found, compounds like this can be studied for their environmental fate, including degradation pathways and potential bioaccumulation .
安全和危害
未来方向
The pyrrolidine ring, which is a component of 1-(3-Chlorophenyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research and development of 1-(3-Chlorophenyl)pyrrolidin-2-one could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring . The compound could also be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
作用机制
Target of Action
1-(3-Chlorophenyl)pyrrolidin-2-one is a compound with a pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that these could be potential targets.
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive molecules with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, the parent compound, have been compared with the parent aromatic pyrrole and cyclopentane .
Result of Action
Similar compounds have shown anticonvulsant activity , suggesting that 1-(3-Chlorophenyl)pyrrolidin-2-one may have similar effects.
Action Environment
The influence of steric factors on the biological activity of similar compounds has been investigated .
属性
IUPAC Name |
1-(3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHUWZFARIICFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500019 | |
| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24051-35-2 | |
| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



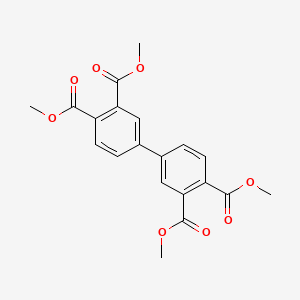

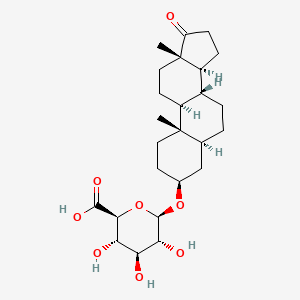

![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)

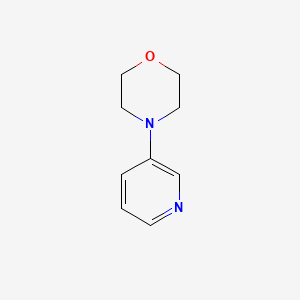
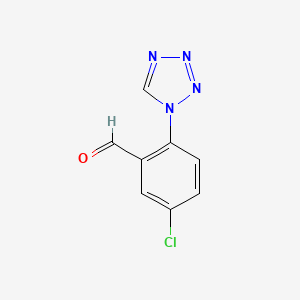

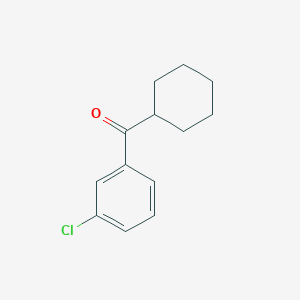
![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)

![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)
